molecular formula C15H15N3O2 B2354261 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide CAS No. 868978-20-5

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2354261
CAS No.: 868978-20-5
M. Wt: 269.304
InChI Key: KHHBZDZTCHTDDM-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a fused heterocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include both imidazo[1,2-a]pyridine and furan moieties. These structural elements are known to contribute to the compound’s biological activity and its ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridine with an appropriate ethylating agent to introduce the ethyl group. This is followed by the formation of the furan-2-carboxamide moiety through a coupling reaction with furan-2-carboxylic acid or its derivatives under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar biological activities.

    Furan-2-carboxamide derivatives: Compounds with the furan-2-carboxamide moiety also display comparable chemical reactivity and applications.

Uniqueness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is unique due to the combination of both imidazo[1,2-a]pyridine and furan-2-carboxamide structures within a single molecule. This dual functionality enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-4-2-8-18-10-12(17-14(11)18)6-7-16-15(19)13-5-3-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHBZDZTCHTDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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